Cas no 1806446-66-1 (1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one)

1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one is a halogenated aromatic ketone with a reactive bromo and chloro-substituted trifluoromethylphenyl group. Its structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and chlorine substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions, while the trifluoromethyl group contributes to increased lipophilicity and metabolic stability in derived compounds. This compound is valued for its ability to introduce functionalized aromatic motifs into complex molecules, facilitating the development of biologically active agents with tailored properties. Proper handling under controlled conditions is recommended due to its reactivity.
1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one structure
1806446-66-1 structure
商品名:1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one
CAS番号:1806446-66-1
MF:C10H7BrClF3O
メガワット:315.514191865921
CID:4971549

1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one
    • インチ: 1S/C10H7BrClF3O/c1-5(16)9(11)8-6(10(13,14)15)3-2-4-7(8)12/h2-4,9H,1H3
    • InChIKey: WPOFCCRFMLTPIK-UHFFFAOYSA-N
    • ほほえんだ: BrC(C(C)=O)C1C(=CC=CC=1C(F)(F)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 17.1

1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013024274-500mg
1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one
1806446-66-1 97%
500mg
798.70 USD 2021-06-24
Alichem
A013024274-1g
1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one
1806446-66-1 97%
1g
1,534.70 USD 2021-06-24
Alichem
A013024274-250mg
1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one
1806446-66-1 97%
250mg
499.20 USD 2021-06-24

1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one 関連文献

1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-oneに関する追加情報

Professional Introduction to 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one (CAS No. 1806446-66-1)

1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1806446-66-1, possesses a complex molecular structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and chloro substituents, along with a trifluoromethyl group, enhances its reactivity and utility in multiple synthetic pathways.

The structural features of 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one contribute to its versatility in chemical transformations. The trifluoromethyl group, in particular, is well-known for its ability to modulate the pharmacokinetic properties of drug candidates, including improving metabolic stability and lipophilicity. This characteristic has made the compound a subject of interest in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a surge in research focused on leveraging fluorinated compounds to enhance drug efficacy and reduce side effects. The incorporation of fluorine atoms into molecular structures has been extensively studied for its impact on binding affinity, solubility, and overall pharmacological activity. The compound in question exemplifies this trend, as its molecular design incorporates multiple fluorinated moieties that could potentially contribute to its biological activity.

One of the most compelling aspects of 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one is its role as a key intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel scaffolds for kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The bromo and chloro substituents provide reactive sites for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.

The pharmaceutical industry has shown particular interest in compounds containing both bromo and chloro groups due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many drugs on the market today. The presence of these reactive sites in 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one makes it an invaluable tool for medicinal chemists seeking to develop new therapeutic entities.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies have demonstrated that the trifluoromethyl group can significantly influence the binding mode of drug candidates to their target proteins. This insight has enabled researchers to design more effective molecules with improved binding affinities and selectivity. The ability to predict these interactions computationally has accelerated the drug discovery process, making compounds like 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one even more attractive for further development.

In addition to its synthetic utility, 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one has been explored in various preclinical studies. These studies have focused on understanding how modifications at different positions of the molecule can affect its biological activity. For instance, researchers have investigated how varying the substitution pattern around the phenyl ring can influence receptor binding and downstream signaling pathways. Such investigations provide critical insights into structure-activity relationships (SAR), which are essential for optimizing drug candidates.

The impact of fluorine-containing compounds on drug development cannot be overstated. The unique electronic properties of fluorine atoms can alter the conformational flexibility and electronic distribution within a molecule, thereby affecting its pharmacological profile. In the case of 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one, the combination of bromo, chloro, and trifluoromethyl groups creates a molecule with distinct electronic and steric properties that make it particularly useful for designing novel drugs.

As research continues to evolve, new applications for 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one are likely to emerge. The growing emphasis on precision medicine and targeted therapies underscores the importance of having versatile intermediates like this one available for use by pharmaceutical scientists. By providing a platform for constructing complex bioactive molecules, this compound plays a crucial role in advancing our understanding of disease mechanisms and developing effective treatments.

In conclusion, 1-Bromo-1-(2-chloro-6-(trifluoromethyl)phenyl)propan-2-one (CAS No. 1806446-66-1) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent intermediate for synthesizing novel therapeutic agents, particularly those targeting cancers and inflammatory diseases. As our understanding of fluorinated compounds continues to grow, compounds like this one will undoubtedly remain at the forefront of medicinal chemistry innovation.

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